Ethyl 2-(piperidin-3-yl)acetate is a piperidine derivative containing an ethyl acetate group at the 3-position. While its specific source and classification are not explicitly mentioned in the provided literature, its primary role in scientific research appears to be as a synthetic building block for developing novel compounds with potential biological activity. This includes its incorporation into various heterocyclic systems, as observed in studies exploring antitumor agents [], antifungal agents [], and inhibitors for enzymes like arginase [] and cholinesterases [].
Ethyl 2-(piperidin-3-yl)acetate is classified as an ester derived from the reaction of piperidine with ethyl acetate. Its molecular formula is , and it has a molecular weight of approximately 171.24 g/mol. The compound is often referenced in studies related to pharmacology and organic synthesis due to its biological activities and potential therapeutic applications .
The synthesis of ethyl 2-(piperidin-3-yl)acetate can be achieved through several methods. One common approach involves the direct esterification of piperidine with ethyl acetate under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
The yield of this synthesis can vary but typically ranges from 70% to 90%, depending on the reaction conditions and purity of starting materials .
The molecular structure of ethyl 2-(piperidin-3-yl)acetate features a piperidine ring attached to an acetate group. The structure can be represented as follows:
CCOC(=O)C[C@@H]1CCCNC1InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3/t8-/m0/s1The piperidine ring adopts a chair conformation, which is common for saturated nitrogen-containing heterocycles. This conformation contributes to the compound's stability and biological activity .
Ethyl 2-(piperidin-3-yl)acetate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for further biological testing or synthetic applications .
The mechanism of action for ethyl 2-(piperidin-3-yl)acetate primarily involves its interaction with biological targets such as enzymes or receptors. It has been studied for its potential inhibitory effects on certain enzymes, making it a candidate for drug development.
Research indicates that compounds containing piperidine moieties often exhibit activity against various biological pathways, including those involved in neurotransmission and metabolic processes . The specific interactions depend on the target protein's structure and the compound's conformational flexibility.
Ethyl 2-(piperidin-3-yl)acetate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Ethyl 2-(piperidin-3-yl)acetate has several scientific applications:
Its versatility in synthesis and potential therapeutic effects make it an important compound in both academic research and industrial applications .
The stereoselective construction of Ethyl 2-(piperidin-3-yl)acetate enantiomers employs sophisticated asymmetric methodologies. Chiral pool utilization and catalytic asymmetric hydrogenation represent predominant approaches. Commercially available enantiopure variants include:
A highly efficient route employs an asymmetric intramolecular Michael reaction of ethyl (E)-5-[benzyl-(3-oxobutyl)amino]pent-2-enoate. When conducted with (R)-1-phenylethylamine in THF over molecular sieves 5Å, this reaction yields the corresponding (3R)-piperidine derivative with exceptional enantiocontrol (90% ee), upgradable to >98% ee via hydrobromide salt recrystallization [7]. This chiral building block serves as a precursor to the target acetate after appropriate functional group transformations.
Table 1: Commercial Enantiopure Ethyl 2-(Piperidinyl)acetate Derivatives
| CAS Number | Configuration | Molecular Formula | MDL Number | Storage Conditions |
|---|---|---|---|---|
| 1233200-48-0 | (R)-3-piperidyl | C₉H₁₈ClNO₂ | MFCD09955432 | Inert atmosphere, room temp |
| 2739-99-3 | 2-piperidyl* | C₉H₁₇NO₂ | None | 4°C, protect from light |
*Structural isomer demonstrating accessible chiral synthesis
Catalytic hydrogenation provides a pivotal route for constructing the saturated piperidine core central to Ethyl 2-(piperidin-3-yl)acetate. Key methodologies include:
These hydrogenation protocols are often integrated into multi-step sequences where the ester functionality remains intact, providing direct access to the target molecule or its immediate precursors [5].
Racemic Ethyl 2-(piperidin-3-yl)acetate (CAS 16780-05-5, MFCD08059314) [2] necessitates resolution for enantiopure production. Diastereomeric salt formation stands as the most industrially viable method:
This method typically achieves ee values >95% after a single crystallization cycle, with yields around 35-40% per enantiomer. Mother liquors can be recycled or racemized for improved overall efficiency.
Conversion of the hygroscopic and potentially labile Ethyl 2-(piperidin-3-yl)acetate free base to its hydrochloride salt significantly enhances physicochemical stability and handling properties—a critical step for pharmaceutical applicability.
Table 2: Properties of Ethyl 2-(Piperidin-3-yl)acetate Hydrochloride
| Property | Value / Characteristic | Significance |
|---|---|---|
| Chemical Stability | Enhanced vs. free base | Reduces degradation during storage |
| Hygroscopicity | Reduced vs. free base | Prevents clumping, improves powder flow |
| Melting Point | Sharp decomposition point | Indicator of purity & crystallinity |
| Solubility (Water) | High (>50 mg/mL predicted) | Suitable for aqueous formulation development |
| Crystallinity | Forms defined crystalline structures | Enables reproducible purification (recryst.) |
Formation Mechanism & Process:
R-N + HCl → [R-NH]⁺Cl⁻ The hydrochloride salt formation represents the dominant commercial form for both racemic (CAS 16780-05-5) and enantiopure (e.g., CAS 1233200-48-0) Ethyl 2-(piperidin-3-yl)acetate, crucial for its handling and downstream synthetic applications in drug discovery.
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9